molecular formula C17H21N3O4 B2634960 2-(2-methoxyphenoxy)-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]acetamide CAS No. 1448129-43-8

2-(2-methoxyphenoxy)-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]acetamide

Cat. No.: B2634960
CAS No.: 1448129-43-8
M. Wt: 331.372
InChI Key: YDHIRACBTUVXDV-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenoxy)-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]acetamide is a synthetic small molecule belonging to the acetamide chemical class, designed for advanced life science research. This compound features a distinct molecular architecture combining a 2-methoxyphenoxy moiety and a 1-(oxan-4-yl)-1H-pyrazol-4-yl group, making it a candidate for exploration in various biochemical and pharmacological studies. Compounds with structural similarities, particularly those containing pyrazole and acetamide functional groups, are frequently investigated in oncology and cell biology for their potential as inhibitors of key enzymatic targets . For instance, related molecules have been studied for their role in disrupting specific DNA repair pathways or inducing apoptosis in cancer cell lines . The specific tetrahydropyran (oxan-4-yl) substitution on the pyrazole ring in this molecule may influence its pharmacokinetic properties, such as metabolic stability and membrane permeability, making it a valuable tool for structure-activity relationship (SAR) studies. Researchers can utilize this compound in high-throughput screening assays, target identification experiments, and as a lead structure for the development of novel therapeutic agents. Its well-defined structure allows for precise investigation into mechanism-of-action studies relevant to disease models. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic applications. All information presented is for informational purposes and is based on data available for structural analogs; researchers should conduct their own experiments to determine the specific properties of this compound.

Properties

IUPAC Name

2-(2-methoxyphenoxy)-N-[1-(oxan-4-yl)pyrazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O4/c1-22-15-4-2-3-5-16(15)24-12-17(21)19-13-10-18-20(11-13)14-6-8-23-9-7-14/h2-5,10-11,14H,6-9,12H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDHIRACBTUVXDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NC2=CN(N=C2)C3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxyphenoxy)-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2-methoxyphenol with an appropriate acylating agent to form 2-(2-methoxyphenoxy)acetyl chloride. This intermediate is then reacted with 1-(oxan-4-yl)-1H-pyrazole in the presence of a base to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The process may also include purification steps like recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(2-methoxyphenoxy)-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding phenolic compounds.

    Reduction: The acetamide group can be reduced to form amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

    Oxidation: Phenolic derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 2-(2-methoxyphenoxy)-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]acetamide is C17_{17}H21_{21}N3_3O4_4 with a molecular weight of approximately 345.37 g/mol. The structure features a methoxyphenoxy group linked to a pyrazole derivative, which may contribute to its biological activity.

Biological Activities

Research indicates that this compound exhibits significant biological activities, particularly in the following areas:

  • Anticancer Activity : Preliminary studies have shown that derivatives of pyrazole compounds, including this compound, can inhibit cancer cell proliferation. For instance, compounds with similar structures have been tested against various cancer cell lines, demonstrating cytotoxic effects and potential as chemotherapeutic agents .
  • Antimicrobial Properties : The compound's structure suggests potential antimicrobial activity. Compounds with phenolic and pyrazole groups have been reported to exhibit antifungal and antibacterial properties, which could be further explored for developing new antimicrobial agents .
  • Anti-inflammatory Effects : Pyrazole derivatives are known for their anti-inflammatory properties. The incorporation of specific functional groups may enhance these effects, making this compound a candidate for treating inflammatory diseases.

Case Studies and Research Findings

Several studies have investigated the applications of pyrazole derivatives similar to this compound:

StudyFocusFindings
Anticancer ActivityDemonstrated significant cytotoxicity against HCT-116 colon carcinoma cells using MTT assays.
Antimicrobial ScreeningFound promising antibacterial activity against various strains, suggesting potential for development into therapeutic agents.
Synthesis TechniquesDiscussed efficient synthetic routes for similar pyrazole compounds, highlighting the importance of structure in biological activity.

Mechanism of Action

The mechanism of action of 2-(2-methoxyphenoxy)-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Physicochemical Properties

The table below compares key structural features and properties of 2-(2-methoxyphenoxy)-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]acetamide with analogous compounds from the literature:

Compound Name Core Structure Substituents/R-Groups Yield (%) Melting Point (°C) Key References
Target Compound Acetamide + Pyrazole 2-Methoxyphenoxy, Oxan-4-yl N/A N/A -
2-(2-Methoxyphenoxy)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide (5k) Acetamide + Thiadiazole 2-Methoxyphenoxy, Methylthio 72 135–136
N-(5-(Ethylthio)-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenoxy)acetamide (5l) Acetamide + Thiadiazole 2-Methoxyphenoxy, Ethylthio 68 138–140
N-(4-{[1-(Oxan-4-yl)-1H-pyrazol-4-yl]sulfamoyl}phenyl)acetamide Acetamide + Pyrazole Oxan-4-yl, Sulfamoylphenyl N/A N/A
2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide Acetamide + Pyrazole Chlorophenyl, Cyano N/A N/A

Key Observations :

  • Heterocyclic Core: The target compound’s pyrazole ring contrasts with thiadiazole cores in compounds 5k and 5l, which may alter electronic properties and bioavailability.
  • Substituent Effects : The oxan-4-yl group in the target compound and ’s sulfamoyl derivative introduces conformational rigidity compared to simpler alkyl/aryl substituents (e.g., methylthio in 5k).
  • Physicochemical Data : Thiadiazole analogues (5k, 5l) exhibit moderate yields (68–72%) and melting points (135–140°C), suggesting stable crystalline forms. Data for the target compound are unavailable but could be inferred to lie within this range.

Biological Activity

2-(2-methoxyphenoxy)-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]acetamide is a compound of interest due to its potential biological activities. This article reviews its biological properties, focusing on various studies that highlight its pharmacological effects, including anti-inflammatory, antioxidant, and anticancer activities.

Anti-inflammatory Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant anti-inflammatory properties. A study demonstrated that pyrazole compounds can inhibit cyclooxygenase enzymes (COX), which are crucial in the inflammatory process. The compound's structure allows it to interact effectively with COX enzymes, potentially reducing inflammation in various models .

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using several assays. Notably, the DPPH radical scavenging assay showed that the compound effectively neutralizes free radicals, indicating strong antioxidant properties. This activity is essential for protecting cells from oxidative stress-related damage .

Anticancer Activity

In vitro studies have revealed that this compound possesses notable anticancer activity. It was found to inhibit the proliferation of various cancer cell lines, with IC50 values ranging from 1.2 to 5.3 μM. The mechanism appears to involve the induction of apoptosis in cancer cells, which is critical for cancer therapy .

Study 1: Erythrocyte Protection Against Toxicity

In a study assessing the protective effects of pyrazole compounds on erythrocytes exposed to toxic agents, it was found that treatment with this compound significantly reduced the percentage of altered erythrocytes compared to control groups. This suggests a protective role against oxidative damage .

Treatment GroupAltered Erythrocytes (%)
Control1 ± 0.3
Toxic Exposure40.3 ± 4.87
Compound Treatment12 ± 1.03

Study 2: QSAR Analysis

Quantitative Structure-Activity Relationship (QSAR) studies performed on similar compounds indicated that structural features such as methoxy and phenoxy groups enhance biological activity, particularly as COX inhibitors and antioxidants. This analysis supports the potential efficacy of this compound in therapeutic applications .

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